[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide.
Coupling with Amino-Acetic Acid: The final step involves coupling the cyclopropyl-pyrrolidine intermediate with an amino-acetic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate or a pharmacological tool.
Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can be compared with other similar compounds, such as:
Cyclopropylamine Derivatives: These compounds share the cyclopropyl group and exhibit similar reactivity and applications.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are widely studied for their biological and chemical properties.
Amino-Acetic Acid Derivatives: These compounds are important in biochemistry and medicine, serving as intermediates and active agents.
Biological Activity
Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid is a synthetic compound notable for its unique structural features, which include a cyclopropyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways, particularly in neuropharmacology.
Chemical Structure and Properties
The molecular formula of Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid is characterized by the following functional groups:
- Cyclopropyl group : Provides unique steric and electronic properties.
- Pyrrolidine moiety : A five-membered ring that contributes to the compound's interaction with biological targets.
- Amino-acetic acid functional group : Facilitates interactions with neurotransmitter systems.
The compound's CAS number is 1354001-93-6, indicating its identity in chemical registries.
Neuropharmacological Effects
Preliminary studies suggest that Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions are crucial for cognitive and behavioral processes, making this compound a candidate for further exploration in neuropharmacology .
Interaction Studies
Interaction studies have indicated that Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid may exhibit affinity for various receptors involved in neurotransmission. These include:
- Serotonin receptors : Potential implications for mood regulation.
- Dopamine receptors : Possible effects on reward and motivation pathways.
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid can provide insights into optimizing its biological activity. The following table summarizes compounds with structural similarities and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Methylpyrrolidine | Contains a methyl group on pyrrolidine | Lacks cyclopropyl group; simpler structure |
(R)-1-Methylpyrrolidin-3-carboxylic acid | Carboxylic acid functionality | Directly related but without cyclopropane |
Cyclobutyl-(R)-1-methyl-pyrrolidin-3-amino-acetic acid | Cyclobutyl group instead of cyclopropyl | Structural variation may affect biological activity |
Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid's unique combination of structural features may confer distinct pharmacological properties compared to these similar compounds, opening avenues for targeted drug design .
Synthesis and Derivatives
The synthesis of Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid typically involves multi-step organic reactions. Key methods include:
- Nucleophilic substitutions : The amino group can engage in these reactions.
- Esterification or amidation : The carboxylic acid component can participate in these reactions to create derivatives that may enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of cyclopropyl-containing compounds. For instance, cyclopropyl β-amino acids have shown potential as binders to the alpha(2)-delta subunit of voltage-gated calcium channels, indicating their relevance in pain modulation . Moreover, structural modifications have been explored to improve metabolic stability while maintaining potency against specific targets .
Properties
IUPAC Name |
2-[cyclopropyl-(1-methylpyrrolidin-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQOUAQSIFUAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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